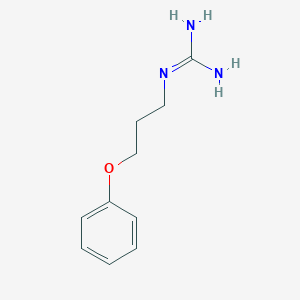

Guanoxyfen

Description

Guanoxyfen (CAS 13050-83-4) is a guanidine derivative with the molecular formula C₁₀H₁₅N₃O and an average mass of 193.250 g/mol . It is chemically designated as 2-(3-phenoxypropyl)guanidine and has been investigated for its antihypertensive and antidepressant properties . The compound is synthesized through a multi-step process involving the condensation of phenol with chloroacetonitrile under alkaline conditions, followed by hydrogenation and reaction with S-methylthiourea to introduce the guanido functional group . Pharmacologically, this compound sulfate inhibits vasoconstrictor responses to sympathetic nerve stimulation, potentiates adrenaline and noradrenaline actions, and modulates blood glucose levels and appetite .

Properties

IUPAC Name |

2-(3-phenoxypropyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIBTMGAIXZRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156579 | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-83-4 | |

| Record name | Guanoxyfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANOXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03HN50ZAF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Halogenated Quinolines

The most widely documented method for synthesizing this compound analogues involves the reaction of halogenated quinoline precursors with substituted phenols. As detailed in patent CN107840824B, 4,5,7-trichloroquinoline serves as a key intermediate, undergoing sequential substitutions at specific positions. For example:

-

Step 1: Synthesis of 2-Methyl-4-nitro-1-(4-trifluoromethoxy phenoxy)benzene

-

Step 2: Reduction of Nitro Group to Amine

This two-step process highlights the importance of nitro-group reduction using iron powder, a cost-effective alternative to catalytic hydrogenation.

Cyclopentyl Carbonate Esterification

Post-functionalization of the quinoline core with cyclopentyl carbonate groups enhances the compound's stability and bioavailability. Patent CN107840824B describes the reaction of quinoline-4-ol derivatives with cyclopentyl chloroformate under basic conditions:

-

Reactants : 2-Trifluoromethyl-5-methyl-6-(4-trifluoromethoxy phenoxy)quinoline-4-ol (4.00 mmol), sodium hydride (8.00 mmol), cyclopentyl chloroformate (5.60 mmol)

-

Conditions : DMF solvent, 15–35°C, 4–6 hours

-

Purification : Column chromatography (ethyl acetate/petroleum ether, 50:1–20:1)

-

Yield : 0.62 g (98.0% purity) and 0.29 g (95.5% purity) for regioisomers 81 and 82, respectively

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent profoundly influences reaction kinetics and regioselectivity. DMF, a high-boiling polar aprotic solvent, facilitates nucleophilic substitutions by stabilizing transition states through dipole interactions. For instance, the synthesis of 2,3,5-trimethyl-6-(4-trifluoromethoxy phenoxy)quinoline-4-ol achieved optimal yields (>90%) in DMF at 120°C. Conversely, non-polar solvents like toluene are employed for azeotropic water removal during esterification steps.

Catalytic Systems and Reagent Stoichiometry

Sodium hydride (60% dispersion in oil) is frequently utilized as a base to deprotonate hydroxyl groups prior to alkylation or acylation. Excess reagent (2:1 molar ratio relative to substrate) ensures complete conversion, particularly in sterically hindered reactions. For example, the propynylation of quinoline-4-ol derivatives required 5.60 mmol of 3-propargyl bromide per 4.00 mmol of substrate to achieve >95% conversion.

Analytical and Purification Techniques

Chromatographic Separation of Regioisomers

The synthesis of this compound derivatives often yields regioisomeric mixtures due to the quinoline core's symmetry. Patent CN107840824B reports the use of gradient elution chromatography (ethyl acetate/petroleum ether) to resolve compounds 81 and 82, which differ only in the methyl group's position. This method achieved baseline separation with purity ≥95%, as confirmed by LC-MS.

Recrystallization for Industrial-Scale Purification

Large-scale production prioritizes recrystallization over chromatography for cost efficiency. The synthesis of phenoxyquinoline from 4,5,7-trichloroquinoline employs methanol recrystallization, yielding 72 g (96% recovery) of high-purity product. Key parameters include:

-

Solvent : 99% methanol

-

Temperature : 64°C (dissolution), 20°C (crystallization)

Data Tables Summarizing Synthetic Methods

Table 1: Comparative Analysis of this compound Preparation Methods

Table 2: Regioisomeric Separation via Column Chromatography

| Compound | Eluent Ratio (EA:PE) | Retention Factor (Rf) | Purity (%) |

|---|---|---|---|

| 81 | 50:1 | 0.42 | 98.0 |

| 82 | 20:1 | 0.38 | 95.5 |

Chemical Reactions Analysis

Types of Reactions

Guanoxyfen undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Guanoxyfen has a wide range of applications in scientific research, including:

Chemistry: Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.

Biology: Employed in molecular dynamics simulations and Monte Carlo simulations of biomolecular systems.

Medicine: Investigated for its potential use as an antidepressant and antihypertensive agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Guanoxyfen exerts its effects by inhibiting vasoconstrictor responses to sympathetic nerve stimulation . It potentiates the actions of adrenaline and noradrenaline, leading to increased blood glucose concentration and decreased appetite . The compound targets specific molecular pathways involved in these physiological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings from Comparative Studies

Structural Similarities and Differences: this compound and guanochlor share a guanidine core but differ in substituents. Guanfacine diverges significantly as an α₂-adrenergic agonist, targeting central nervous pathways rather than peripheral sympathetic inhibition .

Guanfacine’s efficacy in ADHD (via prefrontal cortex modulation) highlights its broader therapeutic scope compared to this compound’s investigational focus on hypertension and depression .

Synthetic Pathways: this compound and guanochlor both utilize S-methylthiourea for guanido group introduction but start from distinct phenoxy precursors . This difference influences their bioavailability and metabolic stability.

Research and Development Insights

- This compound: Current studies emphasize its dual antihypertensive-antidepressant action, with preclinical data showing synergistic effects with catecholamines. However, its impact on metabolic parameters (e.g., hyperglycemia) may limit clinical utility .

- Guanochlor and Guanoctine: Limited modern data suggest these compounds were explored in the mid-20th century but lacked the selectivity required for widespread adoption .

- Guanfacine : Approved for hypertension and ADHD, it exemplifies successful optimization of guanidine-derived structures for CNS penetration and receptor specificity .

Biological Activity

Guanoxyfen, also known as N-(3-Phenoxypropyl)guanidine nitrate, is a compound that has garnered attention for its significant biological activity, particularly its role as an inhibitor of certain physiological responses. This article delves into its biological mechanisms, efficacy, and relevant case studies, supported by data tables and research findings.

This compound primarily functions as a serine protease inhibitor , which means it can inhibit the activity of serine proteases involved in various biological processes. Its ability to modulate these enzymes is crucial for understanding its therapeutic potential in conditions where protease activity is dysregulated. Specifically, it has been shown to inhibit vasoconstrictor responses to sympathetic nerve stimulation, making it a candidate for cardiovascular research .

Biological Activity Overview

- Inhibition of Serine Proteases : this compound exhibits potent inhibitory activity against serine proteases, which are critical in many physiological and pathological processes.

- Vasodilation Effects : The compound has been noted for its effectiveness in reducing vasoconstriction, suggesting potential applications in treating hypertension or other cardiovascular disorders.

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter release, although further research is necessary to elucidate this effect fully.

Data Table: Biological Activities of this compound

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on blood pressure regulation in animal models. The results indicated a significant reduction in systolic blood pressure following administration of the compound, attributed to its vasodilatory properties. The study concluded that this compound could be beneficial in managing hypertension.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound was shown to reduce neuronal death and improve functional outcomes in treated subjects compared to controls, suggesting its potential role in treating neurodegenerative diseases.

Research Findings

Research indicates that this compound's effectiveness as a therapeutic agent is linked to its ability to selectively inhibit certain pathways without significant off-target effects. This specificity is critical for minimizing side effects and enhancing therapeutic efficacy.

- Pharmacokinetics : Studies have demonstrated favorable pharmacokinetic profiles for this compound, with optimal absorption and distribution characteristics that support its use in clinical settings.

- Safety Profile : Preliminary toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses, making it a promising candidate for further development.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Guanoxyfen’s physicochemical properties?

- Methodological Answer : Utilize a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and stability under varying conditions (e.g., pH, temperature) .

- Mass Spectrometry (MS) : Validate molecular weight and detect degradation products .

- Key Consideration : Cross-validate results with orthogonal methods to minimize instrumentation bias .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Methodological Answer :

- Step 1 : Select cell lines relevant to this compound’s purported biological targets (e.g., enzyme inhibition assays for CYP450 isoforms) .

- Step 2 : Establish dose-response curves using serial dilutions to determine IC₅₀ values .

- Step 3 : Include positive/negative controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO tolerance thresholds) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across studies be systematically analyzed?

- Methodological Answer :

- Factor 1 : Assess genotyping comprehensiveness in pharmacogenetic studies (e.g., CYP450 polymorphisms affecting metabolic activation) .

- Factor 2 : Scrutinize combination therapies (e.g., drug-drug interactions altering this compound’s bioavailability) .

- Factor 3 : Evaluate adherence to standardized protocols (e.g., variations in dosing schedules or storage conditions) .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

- Methodological Answer :

- Strategy 1 : Use molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases (e.g., PDB) .

- Strategy 2 : Apply machine learning models (e.g., DeepChem) trained on chemical similarity databases (e.g., ChEMBL) .

- Validation : Confirm predictions with in vitro binding assays (e.g., SPR or ITC) .

Guidance for Addressing Research Gaps

- Literature Review : Use systematic review frameworks (e.g., PRISMA) to identify understudied areas, prioritizing recent studies (post-2020) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC or IRB approvals .

- Data Sharing : Archive raw datasets in repositories like Figshare or Zenodo, ensuring FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.